(4-Chloro-1H-indol-2-yl)methanamine
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Overview
Description
(4-Chloro-1H-indol-2-yl)methanamine is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloro group at the 4-position and an amine group at the methanamine position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1H-indol-2-yl)methanamine typically involves the reaction of 4-chloroindole with formaldehyde and ammonia or a primary amine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system . The specific conditions for synthesizing this compound may vary, but generally involve refluxing the reactants in a suitable solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic methods to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1H-indol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acids, while substitution reactions can produce a variety of functionalized indole derivatives.
Scientific Research Applications
(4-Chloro-1H-indol-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-1H-indol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-1H-indol-2-yl)methanamine: Similar structure with a chloro group at the 6-position.
(1H-Indol-3-yl)methanamine: Lacks the chloro group but has a similar indole core structure.
Uniqueness
The presence of the chloro group at the 4-position in (4-Chloro-1H-indol-2-yl)methanamine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological activities. This makes it distinct from other indole derivatives and valuable for various research and industrial applications .
Properties
CAS No. |
21109-26-2 |
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Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
(4-chloro-1H-indol-2-yl)methanamine |
InChI |
InChI=1S/C9H9ClN2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,12H,5,11H2 |
InChI Key |
FVPYKLLFDIDTGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)CN)C(=C1)Cl |
Origin of Product |
United States |
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